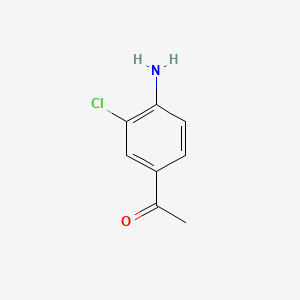

1-(4-Amino-3-chlorophenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39777. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-amino-3-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVXDPRCTIRHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284909 | |

| Record name | 3'-Chloro-4'-aminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6953-83-9 | |

| Record name | 3'-Chloro-4'-aminoacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3'-Chloro-4'-aminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Amino-3-chlorophenyl)ethanone

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 1-(4-Amino-3-chlorophenyl)ethanone, a key intermediate in the development of selective COX-2 inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound, also known as 4-amino-3-chloroacetophenone, is an aromatic ketone with the chemical formula C₈H₈ClNO. Its CAS Registry Number is 6953-83-9 . The compound's properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6953-83-9 | [1][2] |

| Molecular Formula | C₈H₈ClNO | [1][2] |

| Molecular Weight | 169.61 g/mol | [1] |

| Appearance | Yellow to Brown Solid | [3] |

| Boiling Point | 324.6 ± 27.0 °C at 760 mmHg | [3] |

| Flash Point | 150.1 ± 23.7 °C | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Refractive Index | 1.587 | [3] |

| SMILES | CC(=O)c1ccc(N)c(Cl)c1 | [1] |

| InChI | 1S/C8H8ClNO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3 | [1][2] |

Synthesis

A plausible synthetic route would involve the reduction of a corresponding nitro-precursor, 1-(3-chloro-4-nitrophenyl)ethanone.

General Experimental Protocol (Inferred)

Step 1: Reduction of 1-(3-chloro-4-nitrophenyl)ethanone

A mixture of 1-(3-chloro-4-nitrophenyl)ethanone and a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O), in a suitable solvent like concentrated hydrochloric acid, is stirred at room temperature. The reaction is exothermic and upon completion, the mixture is worked up by basification with a strong base (e.g., NaOH) to precipitate the crude product. The product is then extracted with an organic solvent (e.g., ether or ethyl acetate), and the combined organic layers are dried and concentrated. The crude solid can be purified by recrystallization from a suitable solvent like benzene to yield this compound.

It is important to note that this is a generalized procedure and optimization of reaction conditions, such as temperature, reaction time, and purification methods, would be necessary to achieve a high yield and purity of the final product.

Biological Significance and Signaling Pathway

This compound is a crucial building block in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. COX-2 is an enzyme that plays a key role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[4][5][6][7]

The selective inhibition of COX-2 is a major therapeutic strategy for the treatment of inflammation and pain, as it avoids the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.

Prostaglandin Synthesis Pathway via COX-2

The following diagram illustrates the role of COX-2 in the prostaglandin synthesis pathway.

References

"1-(4-Amino-3-chlorophenyl)ethanone" molecular structure and weight

This technical guide provides a detailed overview of the molecular structure and properties of 1-(4-Amino-3-chlorophenyl)ethanone, a chemical compound of interest to researchers and professionals in drug development and chemical synthesis.

Molecular and Physicochemical Data

The fundamental properties of this compound are summarized in the table below. This data is essential for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value |

| Molecular Formula | C₈H₈ClNO[1] |

| Molecular Weight | 169.61 g/mol [1] |

| Exact Mass | 169.029449 u[1] |

| CAS Number | 6953-83-9[2] |

| InChI Key | SFWDKRVMIBKYQK-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC(=O)c1ccc(N)c(Cl)c1[2] |

Molecular Structure

The molecular structure of this compound consists of a central phenyl ring substituted with an acetyl group, an amino group, and a chlorine atom. The IUPAC name indicates that the ethanone (acetyl) group is attached to the first carbon of the phenyl ring. The amino group is located at the fourth position, and the chlorine atom is at the third position relative to the acetyl group.

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are critical for reproducible research. While specific experimental details can vary, a general synthetic approach often involves the Friedel-Crafts acylation of 2-chloroaniline, followed by nitration and subsequent reduction of the nitro group to an amino group. Purification is typically achieved through recrystallization or column chromatography.

Characterization and quality control are commonly performed using the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) of the ketone, the amino (N-H) group, and the carbon-chlorine (C-Cl) bond.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

The logical workflow for the synthesis and characterization of this compound is outlined below.

Caption: General workflow for synthesis and analysis.

References

An In-Depth Technical Guide to the Synthesis of 1-(4-Amino-3-chlorophenyl)ethanone from Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a robust and well-documented synthetic pathway for the preparation of 1-(4-Amino-3-chlorophenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis commences with the readily available starting material, 2-chloroaniline, and proceeds through a three-step sequence involving N-acetylation, Friedel-Crafts acylation, and subsequent deprotection. This guide provides detailed experimental protocols, a comprehensive table of quantitative data, and visual diagrams to elucidate the reaction pathway and experimental workflow, ensuring clarity and reproducibility for researchers in the field of medicinal chemistry and drug development.

Introduction

This compound is a crucial building block in the synthesis of a wide range of biologically active molecules. Its substituted aminophenyl ethanone structure serves as a versatile scaffold for the development of novel therapeutic agents. The synthetic route detailed herein offers a practical and efficient method for the laboratory-scale production of this important intermediate, starting from a substituted aniline.

The direct Friedel-Crafts acylation of anilines is generally unsuccessful due to the Lewis basicity of the amino group, which complexes with the Lewis acid catalyst and deactivates the aromatic ring towards electrophilic substitution.[1] To circumvent this, a protection-acylation-deprotection strategy is employed. This guide focuses on the acetylation of 2-chloroaniline as the protection step, followed by a regioselective Friedel-Crafts acylation and subsequent acidic hydrolysis to yield the target compound.

Synthesis Pathway

The overall synthetic pathway for this compound from 2-chloroaniline is depicted below. The initial step involves the protection of the amino group of 2-chloroaniline via acetylation to form N-(2-chlorophenyl)acetamide. This is followed by a Friedel-Crafts acylation reaction, which introduces an acetyl group onto the aromatic ring. The final step is the deprotection of the amino group to yield the desired product.

Experimental Protocols

Step 1: Synthesis of N-(2-chlorophenyl)acetamide

This procedure is adapted from the standard acetylation of anilines.[2]

Reagents and Materials:

-

2-Chloroaniline

-

Acetic Anhydride

-

Sodium Acetate

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Ethanol

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

In a suitable flask, dissolve 2-chloroaniline (1.0 eq) in water and a stoichiometric amount of concentrated HCl to form the hydrochloride salt.

-

In a separate beaker, prepare a solution of sodium acetate (1.05 eq) in water.

-

To the stirred solution of 2-chloroaniline hydrochloride, add acetic anhydride (1.1 eq).

-

Immediately following the addition of acetic anhydride, add the sodium acetate solution.

-

A precipitate of N-(2-chlorophenyl)acetamide will form. Stir the mixture for 30 minutes.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from ethanol/water.

Step 2: Friedel-Crafts Acylation of N-(2-chlorophenyl)acetamide

This is a general procedure for Friedel-Crafts acylation and should be performed under anhydrous conditions.[1]

Reagents and Materials:

-

N-(2-chlorophenyl)acetamide

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride

-

Anhydrous Dichloromethane (DCM)

-

Crushed Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Suspend anhydrous AlCl₃ (2.2 eq) in anhydrous DCM and cool the mixture in an ice bath.

-

Add acetyl chloride (1.1 eq) dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir for 20 minutes to form the acylium ion complex.

-

Dissolve N-(2-chlorophenyl)acetamide (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude N-(4-acetyl-2-chlorophenyl)acetamide.

-

The product can be purified by column chromatography or recrystallization.

Step 3: Deprotection of N-(4-acetyl-2-chlorophenyl)acetamide

This procedure involves the acidic hydrolysis of the acetamide.

Reagents and Materials:

-

N-(4-acetyl-2-chlorophenyl)acetamide

-

6N Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Heating mantle with reflux condenser

Procedure:

-

In a round-bottom flask, add N-(4-acetyl-2-chlorophenyl)acetamide (1.0 eq) and 6N HCl.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with a NaOH solution until basic.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The final product can be purified by column chromatography or recrystallization.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields are representative and may vary based on experimental conditions and scale.

| Step | Reactant | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | 2-Chloroaniline | Acetic Anhydride, Sodium Acetate | Water | RT | 0.5 | N-(2-chlorophenyl)acetamide | ~90 |

| 2 | N-(2-chlorophenyl)acetamide | Acetyl Chloride, AlCl₃ | DCM | 0 to RT | 2-4 | N-(4-acetyl-2-chlorophenyl)acetamide | 70-80 |

| 3 | N-(4-acetyl-2-chlorophenyl)acetamide | 6N HCl | Water | Reflux | 4-6 | This compound | ~85 |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the synthesis and purification process for this compound.

Conclusion

This technical guide provides a detailed and practical synthesis pathway for this compound from 2-chloroaniline. By following the outlined experimental protocols and utilizing the provided data and visualizations, researchers can confidently and efficiently produce this valuable intermediate for applications in drug discovery and development. The three-step approach of protection, acylation, and deprotection is a classic and effective strategy for overcoming the challenges associated with the direct acylation of anilines.

References

Spectroscopic Analysis of 1-(4-Amino-3-chlorophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Amino-3-chlorophenyl)ethanone, a key chemical intermediate in various research and development applications. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed analysis of a structurally related compound, 1-(4-chlorophenyl)ethanone, to offer valuable insights into the expected spectroscopic characteristics. Furthermore, standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are detailed to guide researchers in acquiring data.

Spectroscopic Data Summary

Table 1: ¹H NMR Data of 1-(4-chlorophenyl)ethanone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.90 | Doublet | 2H | Ar-H |

| 7.45 | Doublet | 2H | Ar-H |

| 2.59 | Singlet | 3H | -COCH₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Data of 1-(4-chlorophenyl)ethanone

| Chemical Shift (δ) ppm | Assignment |

| 196.8 | C=O |

| 139.6 | Ar-C |

| 135.5 | Ar-C |

| 129.5 | Ar-CH |

| 128.9 | Ar-CH |

| 26.6 | -CH₃ |

Solvent: CDCl₃

Table 3: IR Absorption Data of 1-(4-chlorophenyl)ethanone

| Wavenumber (cm⁻¹) | Assignment |

| ~1685 | C=O stretch |

| ~1589 | C=C aromatic ring stretch |

| ~1260 | C-C stretch |

| ~825 | C-H bend (para-substituted) |

| ~750 | C-Cl stretch |

Table 4: Mass Spectrometry Data of 1-(4-chlorophenyl)ethanone

| m/z | Relative Intensity (%) | Assignment |

| 154/156 | 33/11 | [M]⁺ / [M+2]⁺ (presence of Cl) |

| 139/141 | 100/33 | [M-CH₃]⁺ |

| 111 | 30 | [C₆H₄Cl]⁺ |

| 75 | 20 | [C₆H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Use a wider spectral width (typically 0-220 ppm).

-

Employ proton decoupling to simplify the spectrum.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Solid):

-

KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, the spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. Direct infusion via a syringe pump can also be used.

-

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in M and M+2 peaks.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

A Technical Guide to the Solubility of 1-(4-Amino-3-chlorophenyl)ethanone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-(4-Amino-3-chlorophenyl)ethanone. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a predictive assessment based on the solubility of structurally similar compounds. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of this compound in various organic solvents.

Predicted Solubility Profile

Structural Analogues:

-

1-(4-aminophenyl)ethanone (4'-Aminoacetophenone): This compound is generally soluble in organic solvents such as ethanol, acetone, and ether, with lower solubility in water.[1][2] The presence of the polar amino group contributes to its solubility in polar organic solvents.

-

1-(4-chlorophenyl)ethanone (4'-Chloroacetophenone): This compound is reported to be soluble in chloroform, miscible with diethyl ether and ethanol, and insoluble in water.[3] The chloro group increases the molecule's non-polar character compared to unsubstituted acetophenone.

Inference for this compound:

Based on these analogues, this compound is predicted to exhibit good solubility in polar aprotic and protic organic solvents. The presence of both a polar amino group and a moderately polar ketone group, along with a substituted aromatic ring, suggests the following solubility trends:

-

High Solubility: Expected in solvents like acetone, ethanol, methanol, and ethyl acetate.

-

Moderate Solubility: Likely in less polar ethers such as diethyl ether.

-

Low to Negligible Solubility: Predicted in non-polar hydrocarbon solvents like hexane and toluene, and in water.

A summary of the predicted qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility |

| Alcohols | Methanol, Ethanol | High |

| Ketones | Acetone | High |

| Esters | Ethyl Acetate | High |

| Ethers | Diethyl Ether | Moderate |

| Hydrocarbons | Hexane, Toluene | Low to Negligible |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol, adapted from general methods for determining the solubility of organic compounds, is recommended.

Objective: To determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (reagent grade or higher): e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, hexane, toluene

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculate the solubility as the mass of the solute per volume of the solvent (e.g., mg/mL).

-

-

Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility in standard units such as g/L, mg/mL, or mol/L at the specified temperature.

-

Perform each measurement in triplicate to ensure reproducibility and report the mean and standard deviation.

-

Workflow for Experimental Solubility Determination

The following diagram illustrates the workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of an organic compound.

References

"1-(4-Amino-3-chlorophenyl)ethanone" safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 1-(4-Amino-3-chlorophenyl)ethanone (CAS No: 72531-23-8). The information is compiled for professionals in research and development who may handle this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding the compound's behavior and for designing safe experimental and handling procedures.

| Property | Value | Source |

| Molecular Formula | C8H8ClNO | [1] |

| Molecular Weight | 169.61 g/mol | [1] |

| Appearance | Not specified | |

| Boiling Point | 324.6 ± 27.0 °C at 760 mmHg | [1] |

| Flash Point | 150.1 ± 23.7 °C | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Refractive Index | 1.587 | [1] |

| PSA | 43.09000 | [1] |

| XLogP3 | 1.63 | [1] |

Hazard Identification and Safety Precautions

General Handling Precautions

Safe handling is paramount to minimize exposure and associated risks. The following diagram outlines the recommended workflow for handling this compound.

Key precautions include:

-

Handling in a well-ventilated place.[1]

-

Wearing suitable protective clothing.[1]

-

Avoiding contact with skin and eyes.[1]

-

Avoiding the formation of dust and aerosols.[1]

-

Using non-sparking tools.[1]

-

Preventing fire caused by electrostatic discharge steam.[1]

Personal Protective Equipment (PPE)

The appropriate PPE should be worn at all times when handling this compound.

| PPE Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |

| Skin Protection | Fire/flame resistant and impervious clothing. Chemical impermeable gloves.[2] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] |

First-Aid Measures

In case of exposure, immediate first aid is crucial.

| Exposure Route | First-Aid Measure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2] |

| Skin Contact | Take off contaminated clothing immediately and wash the affected area with plenty of soap and water.[2][3] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[2][3] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][3] |

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

-

Store apart from foodstuff containers or incompatible materials.[1]

-

Keep away from heat, sparks, and open flames.[3]

Disposal

-

The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

-

Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]

-

Do not discharge to sewer systems.[2]

-

Contaminated packaging should be triply rinsed and offered for recycling or reconditioning.[2]

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound is largely unavailable in the public domain. The following table summarizes the current status of the data.

| Data Type | Result |

| Acute Oral Toxicity | No data available.[2] |

| Acute Inhalation Toxicity | No data available.[2] |

| Acute Dermal Toxicity | No data available.[2] |

| Toxicity to Fish | No data available.[2] |

| Toxicity to Daphnia | No data available.[2] |

| Toxicity to Algae | No data available.[2] |

| Persistence and Degradability | No data available.[2] |

| Bioaccumulative Potential | No data available.[2] |

Given the lack of specific data, a precautionary approach is warranted. The logical workflow for assessing the safety of a novel chemical compound is outlined below.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity testing of this compound are not publicly available. In the absence of specific data, researchers should refer to standardized guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development) for chemical safety testing.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel should be thoroughly trained in chemical safety and handling procedures. Always consult the most up-to-date SDS for any chemical before use and perform a thorough risk assessment.

References

An In-depth Technical Guide to 1-(4-Amino-3-chlorophenyl)ethanone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(4-Amino-3-chlorophenyl)ethanone, a key intermediate in organic synthesis. The document details its discovery and historical context, physical and chemical properties, and various methods of synthesis. Special emphasis is placed on detailed experimental protocols and the characterization of the compound. Its primary application as a precursor in the development of pharmacologically active molecules, including COX-2 inhibitors, is also discussed.

Introduction

This compound, also known as 4-amino-3-chloroacetophenone, is an aromatic ketone that has garnered significant interest in the field of medicinal chemistry and organic synthesis. Its molecular structure, featuring an acetyl group, an amino group, and a chlorine atom on a benzene ring, makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This guide aims to consolidate the available scientific information on this compound, providing a valuable resource for researchers and developers in the pharmaceutical and chemical industries.

Discovery and History

The precise date and discoverer of this compound are not well-documented in readily available literature. However, its emergence is intrinsically linked to the broader development of halogenated anilines and acetophenones in organic chemistry. The synthesis of related compounds dates back to early explorations of aromatic chemistry. For instance, a 1934 patent by Britton and Bryner describes a method for producing amino-aromatic ketones by reacting halogenated aromatic ketones with aqueous ammonia in the presence of a cuprous compound catalyst[1]. While this patent does not specifically mention the title compound, it lays the groundwork for the synthesis of such molecules. The compound itself likely gained prominence with the rise of targeted drug discovery, where substituted aromatic amines and ketones became crucial intermediates. Its role as a key intermediate in the synthesis of selective COX-2 inhibitors has further solidified its importance in medicinal chemistry.[2][3][4][5][6][7]

Physicochemical Properties

A comprehensive summary of the physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 72531-23-8 | [8] |

| Molecular Formula | C₈H₈ClNO | [8] |

| Molecular Weight | 169.61 g/mol | [8] |

| Boiling Point | 324.6 ± 27.0 °C at 760 mmHg | [8] |

| Density | 1.3 ± 0.1 g/cm³ | [8] |

| Flash Point | 150.1 ± 23.7 °C | [8] |

| Refractive Index | 1.587 | [8] |

| pKa | 0.22 ± 0.10 (Predicted) | [9] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several routes. A common and effective method involves the reduction of the corresponding nitro compound, 4-chloro-3-nitroacetophenone. This method is analogous to the synthesis of the isomer 3-Amino-4-chloroacetophenone.[10]

Synthesis via Reduction of 4-Chloro-3-nitroacetophenone

This two-step process starts with the nitration of 4-chloroacetophenone followed by the reduction of the nitro group to an amine.

Step 1: Nitration of 4-chloroacetophenone to 4-chloro-3-nitroacetophenone

Step 2: Reduction of 4-chloro-3-nitroacetophenone to this compound

The following is a detailed experimental protocol adapted from a similar synthesis.[10]

Materials:

-

4-chloro-3-nitroacetophenone

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

30% Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Benzene (for crystallization)

Procedure:

-

A mixture of 39.8 g of 4-chloro-3-nitroacetophenone and 136 g of SnCl₂·2H₂O in 220 ml of concentrated HCl is stirred at room temperature for 30 minutes. The reaction mixture will warm spontaneously to approximately 70°C and then cool.

-

Toluene (200 ml) is added to the reaction mixture.

-

The mixture is made alkaline by the careful addition of a 30% NaOH solution.

-

Diethyl ether is added, and the layers are separated.

-

The aqueous layer is extracted twice more with diethyl ether.

-

The organic layers are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated under reduced pressure.

-

The resulting solid residue is crystallized from benzene to yield the final product, this compound.[10]

Synthesis via Friedel-Crafts Acylation (and its challenges)

Another potential synthetic route is the Friedel-Crafts acylation of 2-chloroaniline. However, this reaction is generally not straightforward. The amino group of the aniline is a Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the aromatic ring towards electrophilic substitution.[11] To overcome this, a protection-deprotection strategy is necessary.

Conceptual Workflow for Friedel-Crafts Acylation of 2-Chloroaniline:

References

- 1. US1946058A - Amino-aromatic ketones and method of making same - Google Patents [patents.google.com]

- 2. 1-(4-Amino-3-chloro-phenyl)-ethanone | 72531-23-8 [chemicalbook.com]

- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Page loading... [guidechem.com]

- 10. prepchem.com [prepchem.com]

- 11. benchchem.com [benchchem.com]

Physical and chemical characteristics of "1-(4-Amino-3-chlorophenyl)ethanone"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 1-(4-Amino-3-chlorophenyl)ethanone. This compound is a key intermediate in the synthesis of pharmacologically active molecules, most notably as a component of the investigational drug VX-765, a potent inhibitor of caspase-1. This document consolidates available data on its properties, synthesis, and biological significance to support ongoing research and development efforts.

Chemical Identity and Physical Properties

This compound, also known as 3'-chloro-4'-aminoacetophenone, is a substituted aromatic ketone. It is identified by the Chemical Abstracts Service (CAS) with two numbers: 72531-23-8 and 6953-83-9 .

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some data is available from chemical suppliers, experimental values for properties such as melting point and specific solubility are not consistently reported in publicly accessible literature.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO | [1][2] |

| Molecular Weight | 169.61 g/mol | [1][2] |

| Appearance | Solid (form not specified) | [3][4] |

| Boiling Point | 324.6 ± 27.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Flash Point | 150.1 ± 23.7 °C | [2] |

| Refractive Index | 1.587 | [2] |

| Melting Point | Data not available | [3][5] |

| Solubility | No specific data is available for the target compound. However, a structurally similar compound, 1-(4-aminophenyl)ethanone, exhibits low solubility in water and is soluble in organic solvents such as ethanol, acetone, and ether.[6][7] |

Spectral Data

Synthesis and Analysis

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a common synthetic route for similar compounds, such as the isomeric 3-amino-4-chloroacetophenone, involves the reduction of the corresponding nitroaromatic compound.

Hypothetical Synthesis Workflow:

The following diagram illustrates a potential synthetic pathway for this compound, starting from 1-chloro-2-nitrobenzene. This proposed workflow is for illustrative purposes and would require experimental optimization.

Analytical Methods

Specific analytical methods for the routine analysis of this compound are not detailed in the literature. However, standard chromatographic techniques are applicable for its purification and analysis.

General Analytical Workflow:

The following diagram outlines a general workflow for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), a common technique for the analysis of aromatic compounds.

Biological Significance and Role in Drug Development

This compound is a crucial building block in the synthesis of VX-765 (Belnacasan), an orally bioavailable prodrug. The active metabolite of VX-765, VRT-043198, is a potent and selective inhibitor of caspase-1.

The Caspase-1 Signaling Pathway

Caspase-1 is a key inflammatory cysteine protease. It plays a central role in the innate immune response by processing the precursors of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), into their active forms. The activation of caspase-1 itself is tightly regulated by multiprotein complexes called inflammasomes.

VX-765 and the Caspase-1 Pathway:

The following diagram illustrates the mechanism of action of VX-765's active form in the caspase-1 signaling cascade.

By inhibiting caspase-1, VX-765 effectively blocks the maturation and release of IL-1β and IL-18, thereby reducing the inflammatory response. This mechanism of action has positioned VX-765 as a potential therapeutic agent for a variety of inflammatory diseases.

Safety Information

According to available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and drug development industries due to its role as a key intermediate in the synthesis of the caspase-1 inhibitor VX-765. While a complete public dataset of its physical and chemical properties is not available, this guide provides a consolidated overview of the existing knowledge. Further experimental characterization is necessary to fully elucidate its properties. The understanding of its involvement in the caspase-1 signaling pathway underscores its importance in the development of novel anti-inflammatory therapeutics.

References

- 1. 1-(4-Amino-3-chloro-phenyl)-ethanone | 72531-23-8 [amp.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. aaronchem.com [aaronchem.com]

- 4. 1-(3-Amino-4-chlorophenyl)ethanone AldrichCPR 79406-57-8 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. CAS 99-92-3: Ethanone, 1-(4-aminophenyl)- | CymitQuimica [cymitquimica.com]

The Versatile Building Block: A Technical Guide to 1-(4-Amino-3-chlorophenyl)ethanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and diverse applications of 1-(4-Amino-3-chlorophenyl)ethanone, a key building block in modern organic synthesis. Its unique structural features, possessing an aniline, a ketone, and a chlorinated aromatic ring, make it a valuable precursor for a wide range of heterocyclic compounds and pharmacologically active molecules. This document provides detailed experimental protocols, quantitative data, and visual representations of its synthetic utility.

Physicochemical Properties

This compound, also known as 4-amino-3-chloroacetophenone, is a stable crystalline solid. Its key physical and chemical properties are summarized in the table below, providing essential data for reaction planning and characterization.

| Property | Value | Reference |

| CAS Number | 72531-23-8 | N/A |

| Molecular Formula | C₈H₈ClNO | N/A |

| Molecular Weight | 169.61 g/mol | N/A |

| Boiling Point | 324.6 ± 27.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 150.1 ± 23.7 °C | N/A |

| PSA | 43.09000 | N/A |

| XLogP3 | 1.63 | N/A |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the protection of the amino group of 2-chloroaniline, followed by a Friedel-Crafts acylation, and subsequent deprotection. This strategy is necessary because the free amino group would otherwise react with the Lewis acid catalyst in the Friedel-Crafts step, deactivating the ring towards acylation.

Experimental Protocols

Step 1: Synthesis of N-(2-chlorophenyl)acetamide (Protection)

-

Materials: 2-chloroaniline, acetic anhydride, glacial acetic acid, saturated sodium acetate solution.

-

Procedure:

-

In a round-bottom flask, dissolve 2-chloroaniline (0.1 mol) in glacial acetic acid (50 mL).

-

To this solution, add a saturated solution of sodium acetate.

-

Add acetic anhydride (0.11 mol) dropwise to the reaction mixture with constant stirring.

-

Continue stirring for 1 hour.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the crude N-(2-chlorophenyl)acetamide, wash with cold water, and recrystallize from an ethanol/water mixture.

-

Step 2: Friedel-Crafts Acylation of N-(2-chlorophenyl)acetamide

-

Materials: N-(2-chlorophenyl)acetamide, anhydrous aluminum chloride (AlCl₃), acetyl chloride, anhydrous dichloromethane (DCM).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (0.12 mol) in anhydrous DCM (100 mL).[2]

-

Cool the suspension to 0 °C in an ice bath.

-

Add acetyl chloride (0.11 mol) dropwise to the stirred suspension.[2]

-

After the addition is complete, add a solution of N-(2-chlorophenyl)acetamide (0.1 mol) in anhydrous DCM (50 mL) dropwise to the reaction mixture at 0 °C.[2]

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.[2]

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude N-(4-acetyl-2-chlorophenyl)acetamide.

-

Step 3: Hydrolysis of N-(4-acetyl-2-chlorophenyl)acetamide (Deprotection)

-

Materials: N-(4-acetyl-2-chlorophenyl)acetamide, hydrochloric acid, sodium hydroxide.

-

Procedure:

-

Reflux the crude N-(4-acetyl-2-chlorophenyl)acetamide from the previous step in a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL) for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until the product precipitates.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain pure this compound.

-

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of various heterocyclic systems, many of which are of significant interest in medicinal chemistry.

Synthesis of Pyrazole Derivatives as COX-2 Inhibitors

The structural motif of this compound is a key component in the synthesis of analogues of celecoxib, a selective COX-2 inhibitor. The general synthetic strategy involves the condensation of the ethanone with a 1,3-dicarbonyl compound to form a pyrazole ring.

Experimental Protocol: Synthesis of a Pyrazole Analogue

-

Materials: this compound, 1,1,1-trifluoro-2,4-pentanedione, hydrazine hydrate, ethanol.

-

Procedure:

-

To a solution of this compound (10 mmol) in ethanol (50 mL), add 1,1,1-trifluoro-2,4-pentanedione (11 mmol).

-

Add a catalytic amount of a suitable acid (e.g., a few drops of acetic acid).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and add hydrazine hydrate (12 mmol).

-

Reflux for an additional 2-3 hours.

-

After cooling, pour the reaction mixture into ice water.

-

Collect the precipitated solid by filtration, wash with water, and purify by column chromatography or recrystallization to yield the desired pyrazole derivative.

-

References

Unlocking New Therapeutic Avenues: Exploring the Research Potential of 1-(4-Amino-3-chlorophenyl)ethanone

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

1-(4-Amino-3-chlorophenyl)ethanone, a readily accessible synthetic intermediate, is emerging as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its unique structural features, including a reactive aminophenyl group and a chlorine substituent, provide a versatile platform for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This technical guide explores the potential research areas involving this compound, focusing on its application in the design and synthesis of innovative drug candidates for cancer, inflammation, and other diseases. We present a comprehensive overview of its derivatives, their biological activities, detailed experimental protocols, and the underlying signaling pathways, offering a roadmap for future drug discovery and development endeavors.

Core Chemical Information

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 72531-23-8 | [1][2] |

| Molecular Formula | C₈H₈ClNO | [1][2] |

| Molecular Weight | 169.61 g/mol | [1][2] |

| Appearance | White to light yellow solid | [3] |

| Solubility | Soluble in organic solvents like ethanol and ether; less soluble in water. | [3] |

| Boiling Point | 324.6 ± 27.0 °C at 760 mmHg | [1] |

| Flash Point | 150.1 ± 23.7 °C | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

Potential Research Areas and Bioactive Derivatives

This compound serves as a key starting material for the synthesis of a multitude of heterocyclic systems, demonstrating a broad spectrum of pharmacological activities.

Anticancer Agents: Furo[2,3-b]quinoline and Quinoline Derivatives

A significant area of research involves the synthesis of furo[2,3-b]quinoline and quinoline derivatives, which have shown potent cytotoxic activity against various cancer cell lines.

Quantitative Data on Anticancer Activity:

| Compound | Cancer Cell Line(s) | Activity (GI₅₀/IC₅₀) | Reference |

| 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone | NCI-60 Panel (Mean) | 0.025 µM (GI₅₀) | [4] |

| (E)-1-[3-(Furo[3,2-c]quinolin-4-ylamino)phenyl]ethanone oxime | UO-31, UACC-257, UACC-62 (Renal Cancer) | 0.03, <0.01, <0.01 µM (GI₅₀) | [1] |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF7, MDA-MB468 (Breast Cancer) | Potent cytotoxicity | [5] |

| Furo[2,3-b]quinoline Derivative (I₇) | MDA-MB-231 (Breast Cancer) | 5.60-26.24 µM (IC₅₀) | [6][7] |

| Quinoline-based Kinase Inhibitor (Compound 5a) | KDR (VEGFR-2) | 0.0689 µM (IC₅₀) | [8] |

Mechanism of Action:

Derivatives of furo[2,3-b]quinoline have been shown to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase II, an essential enzyme in DNA replication and repair.[2][6][7] This inhibition leads to cell cycle arrest, particularly at the G2/M phase, and subsequent apoptosis (programmed cell death).[2][6][7] Some quinoline derivatives also exhibit kinase inhibitory activity, targeting key signaling pathways involved in cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[8][9]

Signaling Pathway:

References

- 1. researchgate.net [researchgate.net]

- 2. Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abeomics.com [abeomics.com]

- 4. Synthesis and cytotoxic evaluation of certain 4-(phenylamino)furo[2,3-b]quinoline and 2-(furan-2-yl)-4-(phenylamino)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinoline Derivatives Using 1-(4-Amino-3-chlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of quinoline derivatives utilizing 1-(4-Amino-3-chlorophenyl)ethanone as a key starting material. Quinolines are a prominent class of heterocyclic compounds that form the core structure of numerous synthetic and natural products with significant pharmacological properties, including anticancer, antimalarial, and antibacterial activities.[1][2][3] The protocols outlined below focus on three classical methods for quinoline synthesis: the Friedländer Annulation, the Combes Synthesis, and the Doebner-von Miller Reaction.

Introduction to Quinoline Synthesis

The quinoline scaffold is a versatile platform in medicinal chemistry. The presence of a chlorine atom at the 7-position, as would be expected from derivatives of this compound, is a common feature in many biologically active quinolines, including the well-known antimalarial drug chloroquine.[2] The synthetic methods described herein offer pathways to a diverse range of substituted 7-chloroquinolines, which are of significant interest for the development of novel therapeutic agents.

Synthetic Methodologies

This section details the theoretical basis and provides adaptable experimental protocols for the synthesis of quinoline derivatives from this compound.

Friedländer Annulation

The Friedländer synthesis is a straightforward and widely used method for constructing quinoline rings. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester. The reaction can be catalyzed by either acids or bases.[4]

Reaction Scheme:

Caption: General workflow of the Friedländer Annulation.

Proposed Experimental Protocol:

-

Materials:

-

This compound

-

Active methylene compound (e.g., ethyl acetoacetate, acetylacetone, or a ketone)

-

Catalyst (e.g., potassium hydroxide, p-toluenesulfonic acid)

-

Solvent (e.g., ethanol, toluene)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in the chosen solvent.

-

Add the catalyst (0.1-0.3 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash with a cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Expected Products and Potential Yields:

| Active Methylene Compound | Expected Product Name | Proposed Catalyst | Potential Yield Range (%) |

| Ethyl acetoacetate | Ethyl 7-chloro-2-methylquinoline-3-carboxylate | p-Toluenesulfonic acid | 70-85 |

| Acetylacetone | 1-(7-chloro-2-methylquinolin-3-yl)ethan-1-one | Potassium hydroxide | 65-80 |

| Acetophenone | 7-chloro-2-phenylquinoline | Potassium hydroxide | 60-75 |

Combes Synthesis

The Combes synthesis is another effective method for preparing substituted quinolines, specifically by reacting an aniline with a β-diketone under acidic conditions.[5][6][7] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes acid-catalyzed cyclization.

Reaction Scheme:

Caption: General workflow of the Combes Synthesis.

Proposed Experimental Protocol:

-

Materials:

-

This compound

-

β-Diketone (e.g., acetylacetone)

-

Concentrated sulfuric acid

-

-

Procedure:

-

Carefully add this compound (1 equivalent) to the β-diketone (2-3 equivalents) with stirring.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents).

-

Allow the reaction mixture to stand at room temperature for several hours or overnight, monitoring by TLC.

-

Pour the mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide).

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Expected Product and Potential Yield:

| β-Diketone | Expected Product Name | Potential Yield Range (%) |

| Acetylacetone | 7-Chloro-2,4-dimethylquinoline | 50-70 |

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for quinoline synthesis that involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[8][9] The unsaturated carbonyl can be generated in situ from aldehydes or ketones.

Reaction Scheme:

Caption: General workflow of the Doebner-von Miller Reaction.

Proposed Experimental Protocol:

-

Materials:

-

This compound

-

α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)

-

Acid catalyst (e.g., hydrochloric acid, zinc chloride)

-

Oxidizing agent (e.g., arsenic pentoxide, nitrobenzene)

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable solvent containing the acid catalyst.

-

Add the oxidizing agent.

-

Slowly add the α,β-unsaturated carbonyl compound (2-3 equivalents) while maintaining the reaction temperature.

-

Heat the mixture to reflux for several hours, monitoring by TLC.

-

After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and remove the solvent in vacuo.

-

Purify the resulting quinoline derivative by column chromatography or recrystallization.

-

Expected Product and Potential Yield:

| α,β-Unsaturated Carbonyl | Expected Product Name | Potential Yield Range (%) |

| Crotonaldehyde | 7-Chloro-2-methylquinoline | 40-60 |

Biological Activities of 7-Chloroquinoline Derivatives

Derivatives of 7-chloroquinoline have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have reported the potent anticancer effects of 7-chloroquinoline derivatives. These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[10][11]

Signaling Pathways Involved in Anticancer Activity:

-

PI3K/Akt/mTOR Pathway: Some quinoline derivatives have been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.[12] Inhibition of this pathway can lead to the suppression of tumor growth.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 7-chloroquinoline derivatives.

-

Apoptosis Induction: 7-Chloroquinoline derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute cell death.[10][13]

Caption: Apoptosis induction pathways activated by 7-chloroquinoline derivatives.

-

Cell Cycle Arrest: These compounds can also halt the cell cycle at specific checkpoints, most notably the G2/M phase, preventing cancer cells from dividing and proliferating.[11][14]

Quantitative Data on Anticancer Activity:

| Compound Type | Cell Line | IC50 (µM) | Reference |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid | CCRF-CEM | 0.6 - 1.1 | [15] |

| 7-chloro-(4-thioalkylquinoline) derivative | CCRF-CEM | 0.55 - 2.74 | [16] |

| 7-chloro-4(1H)-quinolone derivative (7e) | HepG2 | < 1.0 | [13] |

Antimalarial Activity

The 7-chloroquinoline core is a well-established pharmacophore for antimalarial activity.[2] Derivatives synthesized from this compound are expected to retain or exhibit enhanced activity against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Quantitative Data on Antimalarial Activity:

| Compound Type | P. falciparum Strain | IC50 (nM) | Reference |

| 4-aminoquinoline derivative (general) | CQ-sensitive (3D7) | Varies | [17] |

| 4-aminoquinoline derivative (general) | CQ-resistant (K1) | Varies | [17] |

| 7-chloroquinolin-4-yl piperazine derivative | NF54 | < 10,000 | [18] |

Conclusion

The use of this compound as a precursor offers a strategic advantage in the synthesis of 7-chloroquinoline derivatives with significant therapeutic potential. The Friedländer, Combes, and Doebner-von Miller reactions provide versatile and adaptable methods for the construction of the quinoline scaffold. The resulting compounds are promising candidates for further investigation in the fields of oncology and infectious diseases. The provided protocols serve as a foundational guide for researchers to explore the synthesis and biological evaluation of this important class of heterocyclic compounds.

References

- 1. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Aminoquinoline | C9H8N2 | CID 68476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. Combes quinoline synthesis - Wikiwand [wikiwand.com]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Molecular mechanisms of apoptosis induced by a novel synthetic quinolinone derivative in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Induction of G2/M phase arrest and apoptosis by potent antitumor APCA in human cervix carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Bioactive Heterocycles from 1-(4-Amino-3-chlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of various bioactive heterocyclic compounds using 1-(4-Amino-3-chlorophenyl)ethanone as a key starting material. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for the preparation of novel quinoline, pyrazole, and 1,3,4-thiadiazole derivatives with potential therapeutic applications.

Introduction

This compound is a versatile building block in medicinal chemistry, possessing a reactive amino group and a ketone functionality that can participate in a variety of cyclization reactions. The presence of the chlorine atom on the phenyl ring can influence the electronic properties and biological activity of the resulting heterocyclic systems. This document details the synthesis of quinolines, pyrazoles, and 1,3,4-thiadiazoles, which are classes of compounds known for their diverse pharmacological activities, including anticancer and antimicrobial properties.

Synthesis of Bioactive Quinolines

Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities including anticancer and antimalarial effects. The Friedländer annulation is a classical and efficient method for quinoline synthesis, involving the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.

General Synthetic Workflow for Quinolines

Caption: General workflow for the synthesis of bioactive quinolines.

Experimental Protocol: Friedländer Synthesis of a 7-Chloroquinoline Derivative

This protocol describes the synthesis of a substituted 7-chloroquinoline via the Friedländer annulation of this compound with ethyl acetoacetate.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA) or another suitable catalyst (e.g., p-toluenesulfonic acid)

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, combine this compound (1 equivalent) and ethyl acetoacetate (1.2 equivalents).

-

Add polyphosphoric acid (PPA) as a catalyst and solvent. The amount should be sufficient to ensure a stirrable mixture.

-

Heat the reaction mixture at 120-140 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 7-chloroquinoline derivative.

Expected Outcome: This reaction is expected to yield a 7-chloro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate derivative. Further reactions can be performed to modify the ester and explore a wider range of biological activities.

| Product Class | Biological Activity |

| 4-Aminoquinolines | Anticancer, Antimalarial[1] |

| 7-Chloroquinolines | Anticancer[2] |

Synthesis of Bioactive Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are core structures in many pharmaceuticals and are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A common synthetic route to pyrazoles involves the cyclization of chalcones with hydrazine derivatives.

General Synthetic Workflow for Pyrazoles

References

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quinoline Synthesis via Friedländer Annulation with 1-(4-Amino-3-chlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The Friedländer annulation is a classic and versatile method for the synthesis of substituted quinolines.[1] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, typically catalyzed by an acid or a base.[2][3]

These application notes provide detailed protocols for the synthesis of 7-chloro-substituted quinoline derivatives using 1-(4-Amino-3-chlorophenyl)ethanone as the starting material. The presence of the chloro group at the 7-position is of particular interest as it is a key feature in several bioactive molecules, including the well-known antimalarial drug chloroquine. The protocols outlined below describe the synthesis of two distinct quinoline derivatives through reactions with acetone and ethyl acetoacetate, respectively.

Reaction Principle

The Friedländer synthesis proceeds through an initial aldol-type condensation between the 2-aminoaryl ketone and the active methylene compound. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl, and subsequent dehydration to form the aromatic quinoline ring system. The reaction can be catalyzed by either acids or bases, and the choice of catalyst and reaction conditions can influence the reaction rate and yield.

dot

Caption: General mechanism of the Friedländer annulation.

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-2,4-dimethylquinoline

This protocol describes the base-catalyzed Friedländer annulation of this compound with acetone.

Materials:

-

This compound

-

Acetone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.70 g (10 mmol) of this compound in 30 mL of ethanol.

-

Add 2.9 mL (40 mmol) of acetone to the solution.

-

In a separate beaker, dissolve 0.84 g (15 mmol) of potassium hydroxide in 5 mL of water and add it to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-85 °C) and maintain for 6-8 hours.

-

Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane, 1:4).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add 50 mL of water and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (starting from 2% ethyl acetate) to afford the pure 7-Chloro-2,4-dimethylquinoline.

Data Presentation: Synthesis of 7-Chloro-2,4-dimethylquinoline

| Parameter | Value |

| Reactant 1 | This compound |

| Reactant 2 | Acetone |

| Catalyst | Potassium hydroxide (KOH) |

| Solvent | Ethanol/Water |

| Reaction Temperature | Reflux (80-85 °C) |

| Reaction Time | 6-8 hours |

| Typical Yield | 75-85% |

| Appearance | White to off-white solid |

| Melting Point | 68-70 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.95 (d, 1H), 7.60 (d, 1H), 7.35 (dd, 1H), 7.05 (s, 1H), 2.65 (s, 3H), 2.50 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 158.5, 147.8, 144.2, 135.1, 128.0, 126.5, 125.8, 125.2, 118.9, 25.1, 18.7 |

| Mass Spectrum (EI) | m/z: 191 (M⁺), 193 (M+2)⁺ |

Protocol 2: Synthesis of Ethyl 7-chloro-4-methylquinoline-2-carboxylate

This protocol details the acid-catalyzed Friedländer annulation of this compound with ethyl acetoacetate.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA)

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Mechanical stirrer with heating mantle

-

Rotary evaporator

Procedure:

-

To a 100 mL three-necked flask equipped with a mechanical stirrer and a condenser, add 1.70 g (10 mmol) of this compound and 1.43 mL (11 mmol) of ethyl acetoacetate.

-

Add 20 g of polyphosphoric acid to the mixture.

-

Heat the reaction mixture to 120-130 °C with vigorous stirring for 2-3 hours.

-

Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane, 1:3).

-

After completion, cool the mixture to about 80 °C and carefully pour it onto 100 g of crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Combine the organic extracts, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-